

Cdc7-IN-19 vs CDK inhibitors in cell cycle arrest studies

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cdc7-IN-19

Cat. No.: S12885870

Get Quote

Cdc7 and CDK Inhibitors at a Glance

The following table summarizes key characteristics of Cdc7 and major CDK inhibitors based on the current literature. Please note that the data for **Cdc7-IN-19** is not available in the search results I obtained.

Inhibitor Name	Primary Target(s)	Role of Target in Cell Cycle	Key Experimental Readouts / Phenotypes	Development Status (as per cited literature)
Cdc7-IN-19	Information Not Available	N/A	Information Not Available	N/A

| **PHA-767491** | Cdc7, Cdk9 [1] [2] | Cdc7: Initiation of DNA replication [3]. Cdk9: Transcription regulation [1]. | - Induces S-phase retardation & p53-independent cell death in cancer cells [3].

- Potently suppresses T-cell activation and proliferation [1] [2]. | Preclinical studies; clinical trials terminated [1] [2]. | | **TAK-931** | Cdc7 [4] | Initiation of DNA replication [4]. | - Induces replication stress, aneuploidy, and a senescence-like phenotype with inflammatory SASP [4].
- Synergizes with immune checkpoint blockers in vivo [4]. | Phase I clinical trials (as of 2023) [4]. | | **Palbociclib, Ribociclib, Abemaciclib** | CDK4/6 [5] | G1 to S phase transition (phosphorylation of RB1) [5]. | - G1 cell cycle arrest [5].
- Resistance mechanisms include RB1 loss, cyclin E overexpression, and CDK2 activation [5]. | Approved for HR+ metastatic breast cancer [5]. | | **Flavopiridol (Alvociclib)** | Pan-CDK inhibitor (e.g.,

CDK9) [6] | Transcriptional regulation (CDK9) [6]. | - Global transcriptional suppression [6].

- Reported adverse effects include neutropenia and infections [1]. | FDA-approved as an orphan drug for acute myeloid leukemia [1] [6]. |

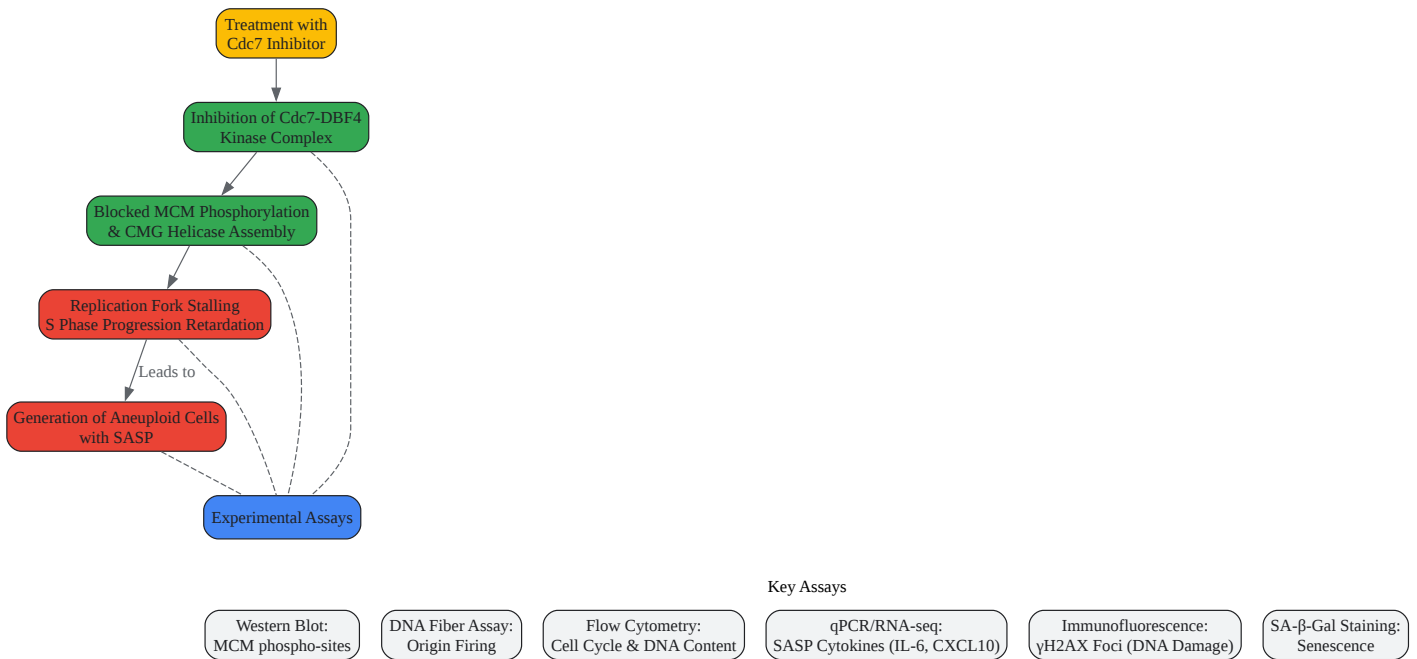
Experimental Insights and Mechanisms

While data on **Cdc7-IN-19** is lacking, research on other Cdc7 inhibitors reveals distinct mechanisms and experimental observations that are valuable for comparison.

- **Mechanism of Cdc7 Inhibition:** Cdc7, in a complex with its regulatory subunit DBF4, is a serine/threonine kinase critical for initiating DNA replication. It phosphorylates MCM2/4/6 subunits of the helicase, facilitating the assembly of the active CMG (Cdc45-MCM-GINS) helicase complex and origin firing [3] [7]. Inhibition of Cdc7 leads to replication fork stalling and DNA damage [3].
- **Key Phenotypes of Cdc7 Inhibitors:**
 - **Replication Stress and Aneuploidy:** The specific Cdc7 inhibitor TAK-931 acts as a next-generation replication stress inducer. Treatment results in the generation of senescence-like aneuploid cells [4].
 - **Inflammatory Phenotype:** These aneuploid cells highly express inflammatory cytokines and chemokines, a profile known as the **Senescence-Associated Secretory Phenotype (SASP)**. This can remodel the tumor microenvironment and recruit immune cells, providing a rationale for combination with immunotherapy [4].
 - **p53-Independent Cell Death:** Early research indicated that Cdc7 inhibition induces p53-independent cell death in cancer cells, while having a less severe effect on normal cell viability, suggesting a potential therapeutic window [3].
- **Considerations for Dual Inhibitors:** The inhibitor PHA-767491 highlights a key challenge. Its co-inhibition of Cdk9, a key regulator of transcription, leads to potent suppression of T-cell activation [1] [2]. This on-target toxicity for the immune system is a likely contributor to the failure of early clinical trials and underscores the importance of developing highly selective inhibitors [1].

Conceptual Workflow for Cdc7 Inhibition

The diagram below illustrates the general experimental workflow and key mechanistic insights for studying a specific Cdc7 inhibitor like TAK-931, which can serve as a reference for your research on **Cdc7-IN-19**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell ... [pmc.ncbi.nlm.nih.gov]
2. A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell ... [frontiersin.org]
3. Drug design with Cdc7 kinase: a potential novel cancer ... [pmc.ncbi.nlm.nih.gov]
4. CDC7 inhibition induces replication stress-mediated ... [nature.com]
5. Understanding and overcoming CDK4/6 inhibitor resistance in ... [pmc.ncbi.nlm.nih.gov]
6. Cyclin-dependent protein kinases and cell cycle regulation ... [nature.com]
7. Recent advances in CDC7 kinase inhibitors [sciencedirect.com]

To cite this document: Smolecule. [Cdc7-IN-19 vs CDK inhibitors in cell cycle arrest studies].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b12885870#cdc7-in-19-vs-cdk-inhibitors-in-cell-cycle-arrest-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com